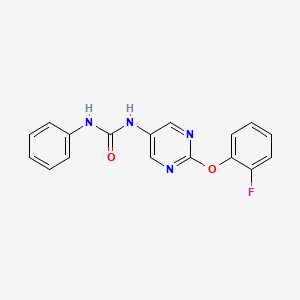

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

One area of research involves the synthesis of derivatives such as "phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate," which has been identified as an important intermediate in many antitumor drugs. This compound, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, is widely used in small molecular inhibitors targeting cancer cells. The synthetic method for this compound has been optimized, indicating its significant role in antitumor drug development (Gan et al., 2021).

Fungicidal Activities

Another study designed and synthesized novel fluorine-containing derivatives with potent fungicidal activities. These compounds, including "2-substituted-5,8,9-trimethyl-3-(4-fluoro-substituted)phenyl-thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-ones," were tested against pathogens like Rhizoctonia solani and Botrytis cinerea. The synthesis involved tandem aza-Wittig and annulation reactions, yielding compounds with significant inhibition activities at certain dosages (Ren et al., 2007).

Anticancer Agents

Research into fluorinated coumarin–pyrimidine hybrids has shown that these compounds exhibit potent anticancer activity. Microwave-assisted synthesis was used to create derivatives with significant cytotoxicity against human cancer cell lines, such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). Some of these compounds demonstrated activity comparable to or exceeding that of standard drugs like Cisplatin, highlighting their potential as anticancer agents (Hosamani et al., 2015).

Aldose Reductase Inhibitors

Compounds such as "2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives" have been evaluated as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These inhibitors are relevant for managing complications associated with diabetes and exhibit significant antioxidant properties, suggesting a dual role in therapeutic applications (La Motta et al., 2007).

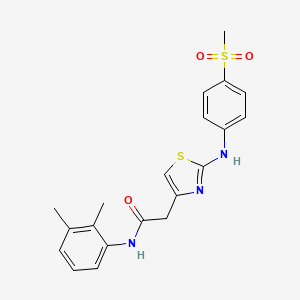

Met Kinase Inhibitors

Research into Met kinase inhibitors led to the discovery of compounds like "N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides." These selective inhibitors showed promise in tumor stasis in models of gastric carcinoma, indicating their potential in cancer therapy (Schroeder et al., 2009).

Eigenschaften

IUPAC Name |

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDUVPWOMMZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylsulfamoyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2915287.png)

![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)